5-Bromo-2-(2,2-difluoroethoxy)pyrimidine
Overview
Description
5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is a chemical compound with the molecular formula C6H5BrF2N2O and a molecular weight of 239.02 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position and a 2,2-difluoroethoxy group at the 2-position of the pyrimidine ring . This compound is primarily used in scientific research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine typically involves the reaction of 5-bromopyrimidine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,2-difluoroethoxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine and difluoroethoxy groups contribute to its binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with a trifluoroethoxy group instead of a difluoroethoxy group.
5-Bromo-2-(dimethoxymethyl)pyridine: Contains a dimethoxymethyl group instead of a difluoroethoxy group.
Uniqueness
5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is unique due to the presence of both bromine and difluoroethoxy groups, which confer specific chemical properties and reactivity . These features make it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
5-bromo-2-(2,2-difluoroethoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYBHGMRHXYECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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